molecular formula C20H25ClFN3O3S B2660206 4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1189864-61-6

4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No. B2660206
CAS RN: 1189864-61-6
M. Wt: 441.95
InChI Key: CUVTYRQQYNLPLJ-UHFFFAOYSA-N
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Description

“4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride” is a hydrochloride salt that is obtained by the reaction of 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide with one equivalent of hydrogen chloride . It is a highly potent selective 5-HT 1A receptor full agonist .


Synthesis Analysis

The synthesis of benzamides, such as “this compound”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular formula of “this compound” is C24H26FN3O2 . The InChI is InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23 (22 (18) 17-21) 28-15-13-27 (14-16-28) 12-11-26-24 (29) 19-5-8-20 (25) 9-6-19/h2-10,17H,11-16H2,1H3, (H,26,29) .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 407.48050 and the monoisotopic mass is 407.20091 . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical regions of the brain. It plays a crucial role in the regulation of reward and motivation pathways, and its dysfunction has been implicated in various neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. 4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride acts as an antagonist of the dopamine D3 receptor, blocking its activation by dopamine and other ligands.
Biochemical and Physiological Effects:
The blockade of the dopamine D3 receptor by this compound has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the reinforcing effects of drugs of abuse such as cocaine and methamphetamine, indicating its potential as a treatment for addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, suggesting its potential as a therapeutic agent for these disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows for the specific targeting of this receptor subtype, without affecting other dopamine receptor subtypes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the use of 4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride in scientific research. One potential direction is the development of more potent and selective antagonists of the dopamine D3 receptor, which could have improved therapeutic potential for neuropsychiatric disorders. Another direction is the investigation of the role of the dopamine D3 receptor in other physiological systems, such as the immune system and the gut-brain axis. Finally, the use of this compound in combination with other drugs or therapies could provide new insights into the treatment of addiction, schizophrenia, and Parkinson's disease.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves the reaction of 4-fluorobenzoyl chloride with 4-tosylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene diamine to form the final product. The yield of the synthesis method is reported to be around 70%.

Scientific Research Applications

4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride has been used extensively in scientific research to study the dopamine D3 receptor. It has been shown to be a potent and selective antagonist of this receptor, with minimal affinity for other dopamine receptor subtypes. This selectivity has made it a valuable tool in understanding the role of the dopamine D3 receptor in various physiological and pathological conditions.

properties

IUPAC Name

4-fluoro-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S.ClH/c1-16-2-8-19(9-3-16)28(26,27)24-14-12-23(13-15-24)11-10-22-20(25)17-4-6-18(21)7-5-17;/h2-9H,10-15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVTYRQQYNLPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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